molecular formula C23H27NO4 B12609118 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide CAS No. 644979-75-9

3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide

Cat. No.: B12609118
CAS No.: 644979-75-9
M. Wt: 381.5 g/mol
InChI Key: RGRNXMXFMQMVSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then reacted with cyclohexylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and benzamide groups play a crucial role in its binding to target proteins, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are still ongoing, and more research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide is unique due to its specific combination of methoxy and benzamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

644979-75-9

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

3-methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide

InChI

InChI=1S/C23H27NO4/c1-16-19(8-7-9-20(16)28-3)22(26)24-23(14-5-4-6-15-23)21(25)17-10-12-18(27-2)13-11-17/h7-13H,4-6,14-15H2,1-3H3,(H,24,26)

InChI Key

RGRNXMXFMQMVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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